molecular formula C10H9Br2NO3 B12284235 6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B12284235
M. Wt: 350.99 g/mol
InChI Key: XPMBWJUCEIXOBO-UHFFFAOYSA-N
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Description

6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the bromination of a suitable precursor. One common method is the bromination of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: 6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

6,8-dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO3/c11-6-1-4-2-7(10(15)16)13-3-5(4)8(12)9(6)14/h1,7,13-14H,2-3H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMBWJUCEIXOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C(C(=C(C=C21)Br)O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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